2-(4-Cyanobenzoyl)pyridine

Vue d'ensemble

Description

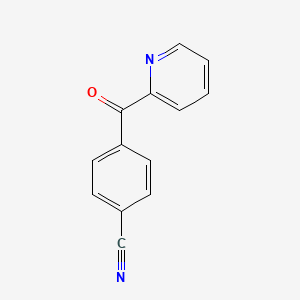

2-(4-Cyanobenzoyl)pyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of a cyanobenzoyl group attached to the second position of the pyridine ring. This compound is a yellow crystalline powder and has a molecular formula of C13H8N2O with a molar mass of 208.22 g/mol . It is used in various fields such as medical research, environmental research, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanobenzoyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Another method involves the use of 4-cyanobenzaldehyde and 2-pyridylmagnesium bromide in a Grignard reaction. The reaction is conducted in anhydrous ether, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Cyanobenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the cyanobenzoyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antifungal Activity

Recent studies have demonstrated the potential of 2-(4-Cyanobenzoyl)pyridine derivatives in exhibiting antifungal properties. For instance, the synthesis of various derivatives has been optimized using green chemistry approaches, such as ionic liquids and microwave irradiation, which enhance the efficiency of the synthesis process while minimizing environmental impact. The resultant compounds showed significant inhibitory effects against fungal pathogens like Gibberella zeae .

Biological Evaluation

The compound has been evaluated for its biological activity, particularly as a potential inhibitor of specific enzymes. In one study, derivatives containing similar structural motifs were designed to target enteropeptidase, an enzyme implicated in obesity and metabolic disorders. The research indicated that certain modifications to the pyridine structure could enhance inhibitory potency, suggesting a pathway for developing effective therapeutic agents .

Material Science

Synthesis of Novel Materials

this compound has been utilized in the synthesis of novel materials with unique optical and electronic properties. Its incorporation into polymer matrices has been explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to form stable complexes with metal ions also opens avenues for its use in catalysis and sensor technology .

Case Study: Antifungal Applications

A comprehensive study was conducted to evaluate the antifungal efficacy of synthesized this compound derivatives. The compounds were tested against various fungal strains, with results indicating a correlation between structural modifications and antifungal activity. The study highlighted the importance of substituent effects on the benzene ring in enhancing bioactivity .

Case Study: Enzyme Inhibition

In another case study focusing on enzyme inhibition, researchers synthesized a series of pyridine-based compounds, including this compound, to evaluate their effectiveness against enteropeptidase. The findings demonstrated that specific structural alterations led to improved binding affinity and inhibition rates, providing insights into designing more potent inhibitors for therapeutic applications .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal agents | Significant activity against Gibberella zeae |

| Enzyme inhibitors | Enhanced inhibition of enteropeptidase | |

| Material Science | Organic electronics | Stable incorporation into polymer matrices |

| Catalysis and sensors | Formation of complexes with metal ions |

Mécanisme D'action

The mechanism of action of 2-(4-Cyanobenzoyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The cyanobenzoyl group is crucial for its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Cyanobenzaldehyde: Shares the cyanobenzoyl group but lacks the pyridine ring.

2-Acetylpyridine: Contains the pyridine ring but has an acetyl group instead of a cyanobenzoyl group.

4-Cyanopyridine: Contains the cyanobenzoyl group but lacks the benzene ring.

Uniqueness

2-(4-Cyanobenzoyl)pyridine is unique due to the presence of both the cyanobenzoyl group and the pyridine ring, which confer distinct chemical and biological properties.

Activité Biologique

2-(4-Cyanobenzoyl)pyridine, a compound with the chemical formula C13H8N2O, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article explores its biological activity, including its interactions with enzymes and proteins, cellular effects, molecular mechanisms, and applications in scientific research.

This compound plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This compound also interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The compound has profound effects on various cell types and processes:

- Gene Expression : It can modulate the expression of genes involved in apoptosis and cell proliferation.

- Metabolism : Alters the activity of key metabolic enzymes, leading to changes in metabolite levels.

- Cell Signaling : Influences various signaling pathways that regulate cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Interaction : Binds to specific biomolecules, altering their structure and function, which can result in enzyme inhibition or activation.

- Gene Regulation : Interacts with transcription factors and other regulatory proteins, leading to changes in transcriptional activity of target genes.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : May enhance cellular responses to stress.

- High Doses : Can induce toxic effects, including oxidative stress and cellular damage.

- Threshold Effects : Specific dosage ranges result in significant biological changes; doses outside this range have minimal impact.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and levels of specific metabolites. For instance, it can influence the activity of enzymes involved in the catabolism of pyridine derivatives.

Transport and Distribution

The transport and distribution within cells are mediated by specific transporters and binding proteins. These interactions determine localization and accumulation within different cellular compartments. Certain transporters facilitate uptake into cells while binding proteins aid distribution within the cytoplasm and organelles.

Subcellular Localization

The localization of this compound is crucial for its activity. It may localize to specific organelles (e.g., mitochondria), influencing mitochondrial function and energy production. This localization affects its interactions with other biomolecules and overall biological activity.

Research Applications

This compound has diverse applications across various fields:

- Chemistry : Used as a building block for synthesizing more complex organic molecules.

- Biology : Investigated for potential as a ligand in biochemical assays and as a probe in molecular biology studies.

- Medicine : Explored for therapeutic properties, including antimicrobial and anticancer activities.

- Industry : Utilized in producing dyes, pigments, and other industrial chemicals .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism involves inducing apoptosis through modulation of signaling pathways related to cell survival .

Case Study 2: Enzyme Inhibition

A study highlighted the compound's ability to inhibit enteropeptidase, a membrane-bound serine protease. This inhibition was linked to enhanced fecal protein output in diet-induced obese mice, showcasing its potential for metabolic regulation .

Propriétés

IUPAC Name |

4-(pyridine-2-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-9-10-4-6-11(7-5-10)13(16)12-3-1-2-8-15-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCRAYQKASCIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642001 | |

| Record name | 4-(Pyridine-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57954-94-6 | |

| Record name | 4-(Pyridine-2-carbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.